LY3509754

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

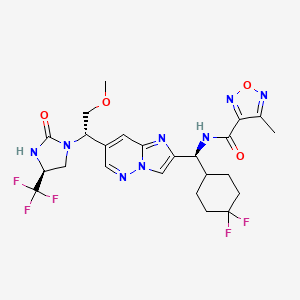

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVCLAORBNXSD-UWVAXJGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F5N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LY3509754: A Technical Overview of its Binding Affinity and Kinetics with IL-17RA

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3509754 is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). By binding directly to IL-17A, this compound effectively prevents its interaction with its receptor, IL-17RA, thereby blocking the downstream signaling cascade implicated in various autoimmune diseases.[1] This technical guide provides a comprehensive summary of the available data on the binding affinity and kinetics of this compound with the IL-17A/IL-17RA axis, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Binding Affinity and Potency

This compound demonstrates a high binding affinity for human IL-17A. The equilibrium dissociation constant (K_D) has been determined to be 2.14 nM .[1][2] This strong binding affinity translates to potent inhibition of IL-17A-mediated signaling. The inhibitory activity of this compound has been quantified through various in vitro assays, as summarized in the table below.

| Parameter | Value | Assay System |

| Binding Affinity (K_D) | 2.14 nM | Not specified |

| IC_50 | 8.25 nM | IL-17A-induced CXCL1/GROα production in human keratinocytes |

| IC_50 (plasma protein binding-adjusted) | 3.67 nM | IL-17A-induced CXCL1/GROα production in human keratinocytes |

| IC_50 | <9.45 nM | AlphaLISA assay |

| IC_50 | 9.3 nM | HT-29 cells |

Binding Kinetics

While the equilibrium dissociation constant (K_D) for the interaction between this compound and IL-17A is available, specific kinetic parameters such as the association rate constant (k_a) and the dissociation rate constant (k_d) have not been publicly disclosed in the reviewed literature.

Mechanism of Action

This compound functions by directly binding to the IL-17A homodimer. This binding event sterically hinders the interaction of IL-17A with its cell surface receptor, IL-17RA.[1] Consequently, the formation of the IL-17A/IL-17RA signaling complex is prevented, leading to the inhibition of downstream inflammatory signaling pathways. It has been shown that this compound dose-dependently prevents the binding of both human IL-17A and the IL-17A/F heterodimer to human IL-17RA.[1][2]

Experimental Methodologies

Detailed experimental protocols for the determination of the binding affinity and kinetics of this compound are not available in the public domain. However, based on standard practices for characterizing small molecule-protein interactions, the following methodologies were likely employed.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions. A likely experimental setup would involve:

-

Immobilization: Recombinant human IL-17A would be immobilized on the surface of a sensor chip.

-

Analyte Injection: A series of concentrations of this compound would be injected over the sensor surface.

-

Detection: The binding of this compound to IL-17A would be detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Data Analysis: The association and dissociation phases of the binding curves would be analyzed to determine the kinetic parameters (k_a and k_d), from which the equilibrium dissociation constant (K_D = k_d/k_a) can be calculated.

AlphaLISA for Inhibition Assay

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to measure the inhibition of protein-protein interactions. A probable protocol to determine the IC_50 of this compound would be:

-

Reagent Preparation: Biotinylated IL-17A, acceptor bead-conjugated anti-IL-17A antibody, and streptavidin-coated donor beads are prepared.

-

Reaction Mixture: A reaction mixture is prepared containing biotinylated IL-17A, acceptor beads, and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow for the binding of this compound to IL-17A.

-

Addition of Donor Beads: Streptavidin-coated donor beads are added, which bind to the biotinylated IL-17A.

-

Signal Detection: In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal. The signal is measured using an appropriate plate reader.

-

Data Analysis: The signal intensity is plotted against the concentration of this compound to determine the IC_50 value.

IL-17RA Signaling Pathway

The binding of IL-17A to its receptor, IL-17RA, initiates a signaling cascade that is central to inflammatory responses. IL-17RA forms a heterodimeric complex with IL-17RC upon ligand binding. This complex recruits the adaptor protein Act1, which in turn recruits TRAF6, leading to the activation of downstream pathways including NF-κB and MAPK. The activation of these pathways results in the transcription of various pro-inflammatory genes, including cytokines and chemokines. This compound, by preventing the initial ligand-receptor interaction, effectively blocks this entire downstream signaling cascade.

Conclusion

This compound is a high-affinity small molecule inhibitor of IL-17A that effectively blocks its interaction with the IL-17RA receptor. The available data demonstrates its potent in vitro activity. While specific kinetic parameters and detailed experimental protocols are not publicly available, this guide provides a comprehensive overview based on the existing information and established scientific methodologies. Further disclosure of preclinical data would be beneficial for a more in-depth understanding of the binding characteristics of this compound.

References

In Vitro Characterization of LY3509754: A Technical Guide to its IL-17A Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LY3509754, a small molecule inhibitor of Interleukin-17A (IL-17A). The following sections detail the binding affinity and cellular activity of this compound, offering a comprehensive resource for understanding its mechanism of action. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound for IL-17A

| Parameter | Value | Assay Method |

| Dissociation Constant (KD) | 2.14 nM | Not specified |

Table 2: In Vitro Cellular Activity of this compound

| Assay Description | Cell Line | Measured Endpoint | IC50 |

| IL-17A Inhibition | - | AlphaLISA Assay | <9.45 nM |

| IL-17A Inhibition | HT-29 | Not specified | 9.3 nM |

| IL-17A-induced CXCL1/GROα Inhibition | Human Keratinocytes | CXCL1/GROα production | 8.25 nM |

| IL-17A-induced IL-6 Production | Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-6 production | 2.0 µM |

| IL-17A-induced IL-6 Production | HT-29 | IL-6 production | 45 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques for characterizing IL-17A inhibitors.

IL-17A Binding Affinity Assay (Hypothetical Protocol based on Surface Plasmon Resonance - SPR)

While the specific method for determining the KD of this compound was not detailed in the available resources, Surface Plasmon Resonance (SPR) is a common technique for such measurements.

Objective: To determine the binding affinity (KD) of this compound to human IL-17A.

Materials:

-

Recombinant human IL-17A

-

This compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Method:

-

Immobilization of IL-17A:

-

Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject recombinant human IL-17A (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 100 nM).

-

Inject the this compound solutions over the immobilized IL-17A surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between each concentration using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

AlphaLISA Assay for IL-17A Inhibition

Objective: To quantify the inhibition of IL-17A by this compound in a biochemical assay.

Materials:

-

Recombinant human IL-17A

-

Biotinylated anti-IL-17A antibody

-

Acceptor beads conjugated to an anti-IL-17A antibody

-

Streptavidin-coated Donor beads

-

This compound

-

Assay buffer

-

384-well microplate

Method:

-

Prepare a solution of recombinant human IL-17A in assay buffer.

-

Prepare serial dilutions of this compound.

-

In a 384-well microplate, add the IL-17A solution, the this compound dilutions, and the biotinylated anti-IL-17A antibody.

-

Incubate for 60 minutes at room temperature.

-

Add the Acceptor beads and incubate for 60 minutes at room temperature.

-

Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for IL-17A-Induced Cytokine Production in HT-29 Cells

Objective: To determine the potency of this compound in inhibiting IL-17A-induced cytokine production in a human cell line.

Materials:

-

HT-29 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Recombinant human IL-17A

-

This compound

-

ELISA or HTRF kit for detecting human IL-6 or GROα/CXCL1

-

96-well cell culture plates

Method:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

-

Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with an EC80 concentration of recombinant human IL-17A (e.g., 10-50 ng/mL).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the secreted cytokine (e.g., IL-6 or GROα/CXCL1) using a validated ELISA or HTRF kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for IL-17A-Induced CXCL1/GROα Inhibition in Human Keratinocytes

Objective: To assess the inhibitory effect of this compound on IL-17A-induced chemokine production in a primary cell model relevant to skin inflammation.

Materials:

-

Primary Human Epidermal Keratinocytes (HEK)

-

Keratinocyte growth medium

-

Recombinant human IL-17A

-

This compound

-

ELISA kit for detecting human CXCL1/GROα

-

96-well cell culture plates

Method:

-

Cell Seeding: Plate primary human keratinocytes in 96-well plates and culture until they reach approximately 80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A.

-

Incubation: Incubate for 24 hours.

-

Chemokine Measurement: Collect the supernatants and measure the levels of CXCL1/GROα using a specific ELISA kit.

-

Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

IL-17A Signaling Pathway

An In-depth Technical Guide to LY3509754: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3509754 is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document provides a comprehensive overview of its chemical structure, a detailed, multi-step synthesis pathway, and its mechanism of action within the IL-17A signaling cascade. Quantitative pharmacological data and detailed experimental protocols are presented to support further research and development efforts in the field of autoimmune and inflammatory diseases.

Chemical Structure and Properties

This compound is an imidazo[1,2-b]pyridazine derivative with the chemical formula C24H27F5N8O4 and a molecular weight of 586.51 g/mol .[1] Its structure is characterized by a central imidazopyridazine core linked to a difluorocyclohexyl moiety, an oxadiazole ring, and a trifluoromethyl-substituted imidazolidinone group.

Chemical Structure:

-

IUPAC Name: N-[(1R)-1-(4,4-difluorocyclohexyl)-2-(6-{[(2S)-2-(methoxymethyl)-4-(2,2,2-trifluoroethyl)-3-oxopiperazin-1-yl]methyl}-3-pyridinyl)ethyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide

-

SMILES: CC1=NON=C1C(=O)N--INVALID-LINK--C3=CN4C(=N3)C=C(C=N4)--INVALID-LINK--N5C--INVALID-LINK--NC5=O[3][4]

A 2D representation of the chemical structure is provided below:

(Image of the 2D chemical structure of this compound would be inserted here if image generation were supported.)

Synthesis Pathway

The synthesis of this compound is accomplished through a convergent 5-step cGMP (current Good Manufacturing Practice) sequence.[5] This efficient route begins with three key intermediates: an oxadiazole, an α-bromoketone, and a pyridazinyl imidazolidinone.[5] The overall process has been optimized for scalability to support clinical and product development studies.[5]

The synthesis of one of the key intermediates, a pyridazinyl imidazolidinone, involves a notable transamination process for the preparation of (S)-3,3,3-trifluoropropane-1,2-diamine, which circumvents the use of an unstable enamine intermediate, thereby improving the scalability of the route.[5]

Below is a DOT language script that diagrams the high-level convergent synthesis strategy.

Caption: High-level convergent synthesis pathway for this compound.

Quantitative Pharmacological Data

This compound is a potent inhibitor of IL-17A, demonstrating high binding affinity and cellular activity. The following table summarizes key quantitative data.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Binding Affinity (KD) | 2.14 nM | Human IL-17A | Not Specified | [2][6] |

| IC50 | <9.45 nM | Not Specified | Alphalisa assay | [1][6] |

| IC50 | 9.3 nM | HT-29 cells | Not Specified | [1][6] |

| IC50 (plasma protein binding-adjusted geomean) | 3.67 nM | Human keratinocytes | IL-17A-induced CXCL1/GROα | [6] |

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Healthy Humans | Phase I Clinical Trial | [1] |

| Terminal Half-life | 11.4 - 19.1 hours | Healthy Humans | Phase I Clinical Trial | [1] |

Experimental Protocols

The scalable synthesis of this compound involves several key transformations. Below are outlines of the methodologies for some of the critical steps, based on published process development studies.[5]

Synthesis of (S)-3,3,3-Trifluoropropane-1,2-diamine·2HCl (Intermediate for Pyridazinyl Imidazolidinone)

A transamination process was developed to replace a less scalable asymmetric hydrogenation route. This biocatalytic approach improves the synthesis of this chiral diamine intermediate. While specific enzymes and conditions are proprietary, the general transformation is as follows:

-

A suitable trifluoromethyl ketone precursor is subjected to a transaminase enzyme in the presence of an amine donor (e.g., isopropylamine).

-

The reaction is carried out in an appropriate buffer system at a controlled pH and temperature to ensure optimal enzyme activity and stereoselectivity.

-

Upon completion, the product is isolated from the reaction mixture.

-

The isolated diamine is then converted to its hydrochloride salt for stability and ease of handling.

Assembly of the Imidazopyridazine Core

The core of this compound is formed through a cyclization reaction:

-

The pivaloyl protecting group on the pyridazinyl imidazolidinone intermediate (6) is removed under acidic conditions.

-

The resulting deprotected intermediate is then reacted with the α-bromoketone intermediate (5).

-

The cyclization is typically carried out in a suitable solvent system, and a base may be used to facilitate the reaction.

-

The product, an imidazopyridazine derivative, is isolated and purified.

Final Assembly and Salt Formation

The final steps of the synthesis involve coupling and salt formation:

-

The imidazopyridazine intermediate undergoes hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

-

The resulting amine is then coupled with the oxadiazole carboxylic acid intermediate (2). This amide bond formation can be achieved using standard peptide coupling reagents.

-

The final free base of this compound is then treated with ethane-1,2-disulfonic acid to form the hemiedisylate salt, which may have improved physicochemical properties such as stability and solubility.[5]

IL-17A Signaling Pathway and Mechanism of Action of this compound

Interleukin-17A is a key cytokine in various autoimmune diseases. It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[7] This binding initiates a downstream signaling cascade that involves the recruitment of adaptor proteins and the activation of transcription factors such as NF-κB. The activation of these pathways leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

This compound acts as an inhibitor of IL-17A.[2] It dose-dependently prevents the binding of human IL-17A and IL-17AF to the human IL-17RA receptor.[2][6] By blocking this initial step in the signaling cascade, this compound effectively inhibits the downstream inflammatory response mediated by IL-17A.

The following DOT script visualizes the IL-17A signaling pathway and the point of inhibition by this compound.

Caption: IL-17A signaling pathway and inhibition by this compound.

Conclusion

This compound is a well-characterized small molecule inhibitor of IL-17A with a robust and scalable synthesis process. Its high potency and oral bioavailability made it a promising candidate for the treatment of IL-17A-mediated diseases. However, it is important to note that a Phase I clinical study in healthy participants showed that oral dosing with this compound was poorly tolerated due to drug-induced liver injury, which was theorized to be an off-target effect.[1] Despite this clinical outcome, the detailed understanding of its synthesis and mechanism of action provides valuable insights for the development of future IL-17A inhibitors.

References

- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 7. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of the Oral IL-17A Inhibitor LY3509754: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3509754 is a potent and selective, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Developed by Eli Lilly and Company, this compound was investigated for the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its in vitro and in vivo activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development. Although the clinical development of this compound was discontinued due to observations of liver toxicity in Phase I trials, the preclinical data offers valuable insights into the pharmacology of small molecule IL-17A inhibitors.

Introduction

Interleukin-17A is a key cytokine in the pathogenesis of various autoimmune and inflammatory diseases. As a central mediator of the T helper 17 (Th17) cell response, IL-17A plays a crucial role in tissue inflammation and damage. Consequently, the inhibition of IL-17A signaling has emerged as a promising therapeutic strategy. While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally administered small molecule inhibitors remains a key objective to improve patient convenience and accessibility. This compound was one such small molecule inhibitor designed to disrupt the IL-17A signaling cascade.

Mechanism of Action

This compound is a direct inhibitor of IL-17A. It binds to the IL-17A homodimer, preventing its interaction with the IL-17 receptor A (IL-17RA). This disruption of the ligand-receptor interaction is the primary mechanism by which this compound abrogates IL-17A-mediated downstream signaling.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.

Quantitative In Vitro Data

The following table summarizes the key quantitative data for the in vitro activity of this compound.

| Assay Type | Parameter | Value | Cell Line/System |

| Biochemical Assay | |||

| Binding Affinity | K D | 2.14 nM | Recombinant human IL-17A |

| Cell-Based Assays | |||

| AlphaLISA | IC 50 | <9.45 nM | - |

| IL-17A Induced Signaling | IC 50 | 9.3 nM | HT-29 cells |

| IL-17A-induced CXCL1/GROα Secretion | IC 50 | 8.25 nM | Human keratinocytes |

| Plasma Protein Binding-Adjusted | IC 50 | 3.67 nM | Human keratinocytes |

Experimental Protocols

This assay is a bead-based immunoassay used to quantify the inhibition of the IL-17A/IL-17RA interaction.

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated IL-17A binds to streptavidin-coated donor beads and an anti-IL-17RA antibody conjugated to acceptor beads binds to IL-17RA. The addition of an inhibitor disrupts this interaction, leading to a decrease in the luminescent signal.

-

Protocol:

-

Biotinylated recombinant human IL-17A and recombinant human IL-17RA are incubated with varying concentrations of this compound in an appropriate assay buffer.

-

AlphaLISA acceptor beads conjugated with an anti-IL-17RA antibody are added to the mixture.

-

Streptavidin-coated donor beads are then added, and the plate is incubated in the dark.

-

The plate is read on an AlphaScreen-compatible reader to detect the luminescent signal.

-

The IC 50 value is calculated from the dose-response curve.

-

This cell-based assay measures the ability of this compound to inhibit IL-17A-mediated downstream signaling in the human colon adenocarcinoma cell line HT-29.

-

Principle: HT-29 cells express the IL-17 receptor and respond to IL-17A stimulation by activating downstream signaling pathways, which can be measured by the production of inflammatory mediators.

-

Protocol:

-

HT-29 cells are cultured in a suitable medium and seeded in multi-well plates.

-

The cells are pre-incubated with various concentrations of this compound.

-

Recombinant human IL-17A is added to the wells to stimulate the cells.

-

After an incubation period, the cell supernatant is collected, and the concentration of a downstream marker (e.g., a specific chemokine or cytokine) is measured by ELISA.

-

The IC 50 value is determined from the resulting dose-response curve.

-

This assay assesses the functional inhibition of IL-17A signaling in a primary cell type relevant to skin inflammation.

-

Principle: Primary human keratinocytes produce the chemokine CXCL1 (also known as GROα) in response to IL-17A stimulation. This compound is expected to inhibit this production in a dose-dependent manner.

-

Protocol:

-

Primary human epidermal keratinocytes are cultured under appropriate conditions.

-

Cells are pre-treated with a range of concentrations of this compound.

-

The keratinocytes are then stimulated with recombinant human IL-17A.

-

Following incubation, the cell culture supernatant is harvested.

-

The concentration of secreted CXCL1/GROα is quantified using a specific ELISA kit.

-

The IC 50 value is calculated based on the inhibition of chemokine secretion at different compound concentrations.

-

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a preclinical model of arthritis.

Rat Collagen-Induced Arthritis (CIA) Model

This compound was shown to be effective in reducing knee swelling in a rat model of collagen-induced arthritis.[1]

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model (General Protocol)

While the specific protocol for this compound has not been publicly detailed, a general protocol for this model is as follows:

-

Induction of Arthritis:

-

Male Lewis rats are typically used.

-

An emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) is prepared.

-

On day 0, rats are immunized with an intradermal injection of the collagen emulsion at the base of the tail.

-

A booster injection is typically given on day 7.

-

-

Drug Administration:

-

This compound would be administered orally, likely starting at the onset of clinical signs of arthritis or in a prophylactic setting.

-

A vehicle control group and one or more dose levels of this compound would be included.

-

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is assessed regularly by scoring paw swelling, erythema, and joint mobility.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

-

Pharmacokinetics and Pharmacodynamics

Preclinical studies indicated that this compound possesses high oral bioavailability.[2] In a first-in-human study in healthy participants, this compound demonstrated dose-dependent increases in exposure.[3] The time to maximum concentration (Tmax) was between 1.5 and 3.5 hours, and the terminal half-life ranged from 11.4 to 19.1 hours.[3] Strong target engagement was observed, as indicated by elevated plasma IL-17A levels within 12 hours of dosing.[3]

Visualizations

IL-17A Signaling Pathway

Caption: IL-17A Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cellular Assay

Caption: A typical workflow for an in vitro cellular assay to evaluate this compound.

Conclusion

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of IL-17A that demonstrated promising preclinical activity. Its ability to effectively block the IL-17A signaling pathway translated to efficacy in a preclinical model of arthritis. Although the clinical development of this compound was halted due to safety concerns, the preclinical data package provides a valuable reference for the ongoing research and development of novel oral therapies for IL-17A-mediated diseases. The methodologies and findings summarized in this whitepaper can inform the design and interpretation of future studies in this important therapeutic area.

References

- 1. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. In vivo affinity and target engagement in skin and blood in a first‐time‐in‐human study of an anti‐oncostatin M monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Furazan Moiety in LY3509754: An Investigation into its Role in Anti-Inflammatory Activity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY3509754 is a potent, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1] Developed for the treatment of autoimmune diseases such as psoriasis, its clinical development was halted in Phase 1 due to findings of drug-induced liver injury (DILI).[2] Initial investigations into the cause of this toxicity focused on the potential role of the furazan moiety within the molecule's structure. This technical guide provides a comprehensive overview of the available data concerning this compound, with a specific focus on the evidence surrounding the furazan group's contribution to both its biological activity and its adverse effects. We will detail the compound's mechanism of action, summarize its pharmacokinetic and in vitro activity data, and outline the key experimental protocols used in its evaluation. Furthermore, we will explore the structure-activity relationship studies that were conducted to probe the function of the furazan ring, ultimately providing a broader context for the challenges and learnings from the this compound program.

Introduction: The Role of IL-17A in Autoimmune Disease

Interleukin-17A is a key cytokine primarily produced by T helper 17 (Th17) cells and is a central driver of inflammation in a variety of autoimmune and inflammatory disorders.[3][4] By binding to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, IL-17A triggers a downstream signaling cascade. This cascade results in the production of other pro-inflammatory cytokines (like IL-6), chemokines, and metalloproteases, which in turn leads to the recruitment of neutrophils and other immune cells to the site of inflammation, perpetuating the inflammatory response. The clinical success of monoclonal antibodies that target IL-17A, such as secukinumab and ixekizumab, has validated this pathway as a therapeutic target for conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4] this compound was developed as an oral small molecule alternative to these biologic therapies.[2]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of IL-17A.[1] It dose-dependently prevents the binding of human IL-17A and IL-17AF to the human IL-17RA receptor.[5] This blockade of the ligand-receptor interaction is the primary mechanism by which this compound exerts its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Endpoint | Value | Reference(s) |

| AlphaLISA Assay | - | IC50 | <9.45 nM | [1] |

| IL-17A Induced Cytokine Production | HT-29 cells | IC50 | 9.3 nM | [1] |

| Binding Affinity | - | KD | 2.14 nM |

Table 2: Pharmacokinetic Properties of this compound in Humans (Phase 1 Study)

| Parameter | Value | Condition | Reference(s) |

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Single & Multiple Ascending Doses | [2] |

| Terminal Half-life (t1/2) | 11.4 - 19.1 hours | Single & Multiple Ascending Doses | [2] |

| Dosing Regimen (SAD) | 10 - 2,000 mg | Single Ascending Dose | [2] |

| Dosing Regimen (MAD) | 100 - 1,000 mg daily for 14 days | Multiple Ascending Dose | [2] |

Investigating the Furazan Moiety: Structure-Activity Relationship (SAR)

The furazan ring in this compound was initially flagged as a potential toxicophore, prompting investigations into its replacement.[3][4] The goal was to determine if this specific heterocyclic system was responsible for the observed liver toxicity.

Key Findings:

-

Furazan Replacement Strategy: Researchers replaced the furazan moiety with other heterocycles, such as 1,3,4-oxadiazole (in compound 18) and an α-fluoroacrylate group (in compound 26), to serve as amide-isosteres.[3][4]

-

Preserved In Vivo Efficacy: Both compound 18 and compound 26 demonstrated efficacy in a rat arthritis model, effectively reducing knee swelling.[3][4] This suggests that the furazan ring is not essential for the anti-inflammatory activity of the pharmacophore.

-

Toxicity of Furazan-less Analogs: Despite their efficacy, early toxicity studies in rats and dogs revealed adverse findings for these new compounds.[3][4] For instance, compound 26 was associated with liver enzyme elevations and testicular toxicity.[6]

Table 3: Structure-Activity Relationship of Furazan Replacements

| Compound | Key Structural Change | In Vivo Efficacy (Rat Arthritis Model) | Key Toxicity Findings | Reference(s) |

| This compound | Furazan moiety | Efficacious | Drug-Induced Liver Injury (Humans) | [2] |

| Compound 18 | Furazan replaced with 1,3,4-oxadiazole | Efficacious (reduced knee swelling) | Adverse findings in early toxicity studies | [3][4] |

| Compound 26 | Furazan replaced with α-fluoroacrylate | Efficacious (reduced knee swelling) | Liver enzyme elevations, testicular toxicity (rats and dogs) | [3][4][6] |

Experimental Protocols

While the exact, detailed protocols from the original drug discovery program are proprietary, the following represents a synthesis of standard methodologies for evaluating IL-17A inhibitors, based on the available literature.

5.1 In Vitro IL-17A Inhibition Assay (AlphaLISA)

This assay quantifies the ability of a test compound to disrupt the interaction between IL-17A and its receptor, IL-17RA.

-

Materials: Recombinant human IL-17A, biotinylated recombinant human IL-17RA, streptavidin-coated donor beads, acceptor beads conjugated to an anti-IL-17A antibody, assay buffer, microplates.

-

Procedure:

-

A solution of the test compound (e.g., this compound) is serially diluted in assay buffer and added to the wells of a microplate.

-

Recombinant human IL-17A is added to the wells, followed by a brief incubation period to allow for binding to the inhibitor.

-

A mixture of biotinylated IL-17RA and acceptor beads is added.

-

Streptavidin-coated donor beads are added.

-

The plate is incubated in the dark to allow for the proximity-based AlphaLISA signal to develop.

-

The plate is read on a compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated from the dose-response curves.

-

5.2 Cell-Based Cytokine Production Assay

This assay measures the functional consequence of IL-17A inhibition by quantifying the reduction in downstream pro-inflammatory cytokine production.

-

Cell Line: A responsive cell line, such as human keratinocytes or the HT-29 colon adenocarcinoma line.

-

Materials: Cell culture medium, recombinant human IL-17A, test compound, ELISA kit for a downstream cytokine (e.g., IL-6 or CXCL1/GROα).

-

Procedure:

-

Cells are seeded in microplates and allowed to adhere overnight.

-

The test compound is serially diluted and added to the cells, followed by a pre-incubation period.

-

Recombinant human IL-17A is added to the wells to stimulate the cells (unstimulated wells serve as a negative control).

-

The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for cytokine production and secretion into the supernatant.

-

The cell culture supernatant is collected.

-

The concentration of the downstream cytokine in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

5.3 In Vivo Rodent Model of Arthritis

A rat model of arthritis is used to assess the in vivo efficacy of anti-inflammatory compounds.

-

Animal Model: Typically Lewis or Wistar rats are used.

-

Induction of Arthritis: Arthritis can be induced by immunization with an adjuvant, such as Complete Freund's Adjuvant (CFA) or collagen (Collagen-Induced Arthritis model).

-

Procedure:

-

A baseline measurement of paw volume or knee diameter is taken.

-

Arthritis is induced in the animals.

-

Animals are randomized into vehicle control and treatment groups.

-

The test compound (e.g., this compound or an analog) is administered orally at various doses, typically once daily.

-

The progression of arthritis is monitored over a period of several weeks by measuring changes in paw volume or knee swelling.

-

At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage damage, and bone erosion.

-

The efficacy of the compound is determined by its ability to reduce the clinical signs and histological severity of arthritis compared to the vehicle control group.

-

Conclusion

The investigation into the role of the furazan moiety in this compound's activity provides a valuable case study in drug development. While the initial hypothesis that the furazan ring was the primary source of the observed liver toxicity was plausible, subsequent structure-activity relationship studies demonstrated that this was not the case. The replacement of the furazan with other isosteres resulted in compounds that retained their anti-inflammatory efficacy but also exhibited their own toxicity profiles.[3][4] This suggests that the adverse effects of this compound are likely multifactorial and may be an inherent property of the overall pharmacophore or due to an unforeseen off-target activity.[2] Although the this compound program was ultimately discontinued, the research provided important insights into the challenges of developing small molecule inhibitors for protein-protein interactions and underscored the importance of comprehensive toxicological profiling throughout the drug discovery process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. drughunter.com [drughunter.com]

LY3509754 selectivity profile against other IL-17 family members

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY3509754 is an orally bioavailable small-molecule inhibitor of interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Developed by Eli Lilly and Company, this compound was designed to offer a selective therapeutic alternative to monoclonal antibodies targeting the IL-17 pathway. This technical guide provides a comprehensive overview of the selectivity profile of this compound against other members of the IL-17 cytokine family, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Although development of this compound was discontinued due to observations of drug-induced liver injury in a Phase I study, the data on its selectivity remains valuable for the ongoing development of targeted small-molecule immunomodulators.[1]

Selectivity Profile of this compound

This compound demonstrates high potency and selectivity for IL-17A. Preclinical data indicates that it effectively inhibits the IL-17A homodimer and the IL-17A/F heterodimer, while showing no significant activity against other IL-17 family members at tested concentrations.

Quantitative Selectivity Data

The inhibitory activity of this compound against various IL-17 family members is summarized in the table below. The data highlights the compound's potent and specific inhibition of IL-17A-mediated signaling.

| Target | Assay Type | Metric | Value (nM) | Comments |

| Human IL-17A | Biochemical Binding | Kd | 2.14[2] | High binding affinity to the IL-17A homodimer. |

| Human IL-17A | Biochemical (AlphaLISA) | IC50 | <9.45[3] | Potent inhibition of IL-17A in a biochemical assay. |

| Human IL-17A | Cell-Based (HT-29 cells) | IC50 | 9.3[3] | Effective inhibition of IL-17A-induced cellular response. |

| Human IL-17A/F | Biochemical Binding | - | Inhibits binding to IL-17RA[2] | Dose-dependently prevents the heterodimer from binding to its receptor. |

| Human IL-17F | Functional | - | No inhibition observed[2] | Does not inhibit IL-17F interaction with its cognate receptors. |

| Human IL-17C | Functional | - | No inhibition observed[2] | Does not inhibit IL-17C interaction with its cognate receptors. |

| Human IL-17E | Functional | - | No inhibition observed[2] | Does not inhibit IL-17E interaction with its cognate receptors. |

| Human IL-17B | - | - | Data not publicly available | - |

| Human IL-17D | - | - | Data not publicly available | - |

IL-17 Signaling Pathway and Mechanism of Action of this compound

The IL-17 family of cytokines, consisting of IL-17A, B, C, D, E (also known as IL-25), and F, are critical mediators of inflammation. IL-17A, primarily produced by T helper 17 (Th17) cells, plays a central role in host defense against certain pathogens and in the pathophysiology of autoimmune diseases.

IL-17A and IL-17F can exist as homodimers or as an IL-17A/F heterodimer. These cytokines signal through a receptor complex composed of IL-17RA and IL-17RC subunits. Upon ligand binding, the receptor complex recruits the adaptor protein Act1, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which contribute to tissue inflammation and pathology. This compound exerts its inhibitory effect by binding to IL-17A and preventing its interaction with the IL-17RA receptor subunit.

Experimental Protocols

The selectivity of this compound was likely determined using a combination of biochemical and cell-based assays. Below are detailed, representative protocols for these types of experiments.

Biochemical Binding Assay (AlphaLISA)

Objective: To quantify the binding affinity of this compound to recombinant human IL-17A.

Methodology:

-

Reagents and Materials:

-

Recombinant human IL-17A

-

This compound

-

AlphaLISA anti-IL-17A acceptor beads

-

Streptavidin-coated donor beads

-

Biotinylated anti-IL-17A antibody

-

AlphaLISA immunoassay buffer

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in AlphaLISA immunoassay buffer.

-

In a 384-well plate, add recombinant human IL-17A, biotinylated anti-IL-17A antibody, and the this compound dilutions.

-

Incubate for 60 minutes at room temperature to allow for binding.

-

Add a mixture of AlphaLISA anti-IL-17A acceptor beads and streptavidin-coated donor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is inversely proportional to the amount of this compound bound to IL-17A.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell-Based Functional Assay

Objective: To determine the functional potency of this compound in inhibiting IL-17A-induced cytokine production in a relevant cell line.

Methodology:

-

Cell Line: Human keratinocytes or HT-29 human colon adenocarcinoma cells.

-

Reagents and Materials:

-

Cell culture medium and supplements

-

Recombinant human IL-17A

-

This compound

-

Human IL-6 or CXCL8 ELISA kit

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the this compound dilutions for 1 hour.

-

Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A.

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 or CXCL8 in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

-

Determine the IC50 value by fitting the dose-response data to a non-linear regression model.

-

To assess selectivity, similar functional assays would be performed using other IL-17 family members (IL-17F, IL-17C, IL-17E) to stimulate appropriate responsive cell lines, and the inhibitory effect of this compound would be measured.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the selectivity profile of an IL-17A inhibitor like this compound.

Conclusion

This compound is a potent and selective small-molecule inhibitor of IL-17A and the IL-17A/F heterodimer. Publicly available data indicates a lack of inhibitory activity against IL-17C, IL-17E, and IL-17F. While information regarding its interaction with IL-17B and IL-17D is not available, the existing profile demonstrates a high degree of selectivity for the primary pathogenic isoform, IL-17A. The methodologies described herein provide a framework for the comprehensive evaluation of the selectivity of novel IL-17 pathway inhibitors, a critical aspect of preclinical drug development. The clinical discontinuation of this compound underscores the importance of thorough safety assessments, even for highly selective compounds.

References

- 1. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

Unveiling the Preclinical Pharmacokinetic Profile of LY3509754: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic properties of LY3509754, an oral small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Due to the discontinuation of its clinical development in Phase I, detailed preclinical data for this compound is not extensively published. This document synthesizes the accessible information, primarily derived from summaries within clinical trial publications, to offer insights into its nonclinical absorption, distribution, metabolism, and excretion (ADME) characteristics. Where specific data for this compound is unavailable, this guide incorporates general principles and methodologies relevant to preclinical pharmacokinetic and pharmacodynamic assessments.

Preclinical Pharmacokinetic and Toxicological Data Summary

While comprehensive pharmacokinetic parameters such as Cmax, Tmax, and clearance in preclinical species are not publicly available, key toxicological and exposure data from rat and dog studies have been disclosed. These studies established the no-observed-adverse-effect levels (NOAEL) and provided a crucial link to human exposure levels observed in the subsequent Phase I trial.

Table 1: Summary of Key Preclinical Toxicology and Exposure Data for this compound

| Species | Study Duration | No-Observed-Adverse-Effect Level (NOAEL) | Exposure Comparison |

| Rat | 1-month & 3-month | 1,000 mg/kg (daily oral dosing) | The Area Under the Curve (AUC) at the NOAEL was at least 10-fold higher than the steady-state human AUC at a 1,000 mg daily dose. |

| Dog | 1-month & 3-month | 150 mg/kg (daily oral dosing) | The Area Under the Curve (AUC) at the NOAEL was at least 10-fold higher than the steady-state human AUC at a 1,000 mg daily dose. |

Source: Nonclinical safety profile summaries from human Phase I study publications.

For context, the pharmacokinetic parameters observed in the human Phase I study are summarized below.

Table 2: Summary of Human Pharmacokinetic Properties of this compound (Phase I, Single and Multiple Ascending Doses)

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 1.5–3.5 hours |

| Terminal Half-life (t½) | 11.4–19.1 hours |

| Exposure | Dose-dependent increases |

Source: Published data from the NCT04586920 clinical trial.[1][2][3]

Mechanism of Action: Targeting the IL-17A Signaling Pathway

This compound functions as a small molecule inhibitor of IL-17A. IL-17A is a key cytokine in various autoimmune and inflammatory diseases. It is a homodimer that, upon binding to its receptor complex (IL-17RA/IL-17RC), initiates a signaling cascade that leads to the production of pro-inflammatory mediators. The diagram below illustrates the canonical IL-17A signaling pathway that is targeted by this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, a general workflow for such studies can be inferred from standard practices in drug development and the design of the subsequent human clinical trial.

General Methodology for Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies are fundamental to understanding the ADME properties of a new chemical entity. A typical workflow is as follows:

-

Animal Model Selection: Based on metabolic similarity to humans and regulatory requirements, species such as rats and dogs are commonly chosen for small molecule drugs.

-

Dosing and Administration: The compound is administered through various routes, with a focus on the intended clinical route (oral for this compound). Dosing can be a single administration or multiple doses over a period to assess accumulation and steady-state kinetics.

-

Sample Collection: Blood samples are collected at predetermined time points post-dose. Tissues may also be collected to assess drug distribution.

-

Bioanalysis: A validated analytical method, often liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the drug concentration in plasma and other matrices.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

CL: Clearance, the volume of plasma cleared of the drug per unit time.

-

Vd: Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

The diagram below outlines a generalized workflow for a preclinical toxicology and pharmacokinetic study.

Conclusion

The available data indicates that this compound possessed suitable ADME properties in preclinical models to support its advancement into human trials. The no-observed-adverse-effect levels established in rats and dogs, along with the favorable exposure margins compared to human clinical doses, suggested an acceptable safety profile at the time. However, the subsequent emergence of drug-induced liver injury in the Phase I study led to the discontinuation of its development. This underscores the inherent challenges in translating preclinical safety and pharmacokinetic data to clinical outcomes. While detailed preclinical pharmacokinetic parameters for this compound are not publicly accessible, the information presented in this guide provides a foundational understanding of its nonclinical profile for researchers in the field of small molecule drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Rise and Fall of LY3509754: An In-Depth Technical Review of a Potent Oral IL-17A Inhibitor

For Immediate Release

INDIANAPOLIS, IN – This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of LY3509754, a novel, orally bioavailable small molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). Developed by Eli Lilly and Company, this compound was investigated for the treatment of immune-mediated diseases, including psoriasis. Despite demonstrating potent target engagement and a promising pharmacokinetic profile, the development of this compound was ultimately halted in Phase 1 due to unforeseen safety concerns, specifically drug-induced liver injury (DILI). This document details the scientific journey of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of immunology and small molecule therapeutics.

Executive Summary

This compound emerged from a drug discovery program aimed at identifying orally active small molecules capable of disrupting the IL-17A signaling pathway, a key driver in several autoimmune diseases. The compound demonstrated high binding affinity to IL-17A and potent inhibition of its downstream effects in preclinical models. Advancing into clinical trials, this compound exhibited a pharmacokinetic profile suitable for once-daily oral administration. However, the first-in-human study revealed a significant safety liability in the form of drug-induced liver injury in a subset of participants, leading to the discontinuation of its development. This paper will dissect the available technical data, from initial discovery through to the clinical findings, to provide a detailed understanding of this once-promising therapeutic candidate.

Discovery and Preclinical Development

Target Rationale and Lead Identification

The selection of IL-17A as a therapeutic target was driven by its well-established role as a key cytokine in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] IL-17A, primarily produced by Th17 cells, promotes inflammation by inducing the production of other pro-inflammatory cytokines and chemokines. While monoclonal antibodies targeting IL-17A, such as secukinumab, have proven effective, the development of an oral small molecule inhibitor was pursued to offer a more convenient treatment option for patients.[1][2]

The discovery of this compound likely involved a high-throughput screening campaign to identify small molecules that could disrupt the interaction between IL-17A and its receptor, IL-17RA. Subsequent lead optimization efforts would have focused on improving potency, selectivity, and pharmacokinetic properties. The chemical structure of this compound features a complex heterocyclic core, suggesting a structure-based drug design approach was likely employed to achieve high target affinity and specificity.

In Vitro Pharmacology

This compound demonstrated potent and selective inhibition of IL-17A. Key in vitro pharmacological data are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (KD) | 2.14 nM | Unknown binding assay | [3] |

| IC50 | <9.45 nM | AlphaLISA assay | [1] |

| IC50 | 9.3 nM | HT-29 cells | [1] |

| IC50 (human keratinocytes) | 8.25 nM | CXCL1/GROα inhibition | [3] |

| IC50 (plasma protein binding-adjusted) | 3.67 nM | CXCL1/GROα inhibition | [3] |

This compound was also shown to be selective for IL-17A and the IL-17A/F heterodimer, with no inhibitory activity against IL-17C, IL-17E, or IL-17F binding to their respective receptors.[3]

Preclinical In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a rat model of collagen-induced arthritis. In this model, orally administered this compound was shown to effectively reduce knee swelling, demonstrating its potential to ameliorate inflammatory responses in vivo.[2] Further preclinical studies in rats and dogs were conducted to assess the compound's toxicity profile. While these initial toxicity studies did not reveal the liver injury that would later be observed in humans, they were crucial for establishing the initial safety profile and guiding dose selection for the first-in-human trial.[2]

Clinical Development

Phase 1 Clinical Trial (NCT04586920)

The first-in-human study of this compound was a Phase 1, randomized, placebo-controlled, single- and multiple-ascending dose trial designed to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.[4]

Study Design:

-

Single Ascending Dose (SAD): Healthy participants received a single oral dose of this compound (dose range: 10–2000 mg) or placebo.

-

Multiple Ascending Dose (MAD): Healthy participants received daily oral doses of this compound (dose range: 100–1000 mg) or placebo for 14 days.

A total of 91 healthy participants were enrolled in the study.

Pharmacokinetics

This compound exhibited a pharmacokinetic profile that supported once-daily dosing. Following oral administration, the time to maximum plasma concentration (Tmax) was between 1.5 and 3.5 hours. The terminal half-life ranged from 11.4 to 19.1 hours. The compound also demonstrated dose-dependent increases in exposure.[4]

| Pharmacokinetic Parameter | Value | Population |

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Healthy Volunteers |

| Terminal Half-life (t1/2) | 11.4 - 19.1 hours | Healthy Volunteers |

Target Engagement and Efficacy Markers

Strong target engagement was demonstrated by elevated levels of plasma IL-17A within 12 hours of dosing, indicating that this compound was effectively binding to its target in the systemic circulation.[4]

Safety and Tolerability: The Emergence of DILI

While generally well-tolerated at lower doses, significant safety concerns emerged in the higher dose MAD cohorts. Four participants in the 400 mg and 1000 mg daily dose groups experienced increased liver transaminases or acute hepatitis, consistent with drug-induced liver injury (DILI).[4] The onset of these adverse events occurred 12 or more days after the last dose of this compound. One case of acute hepatitis was severe, requiring hospitalization. Liver biopsies from three of the affected participants revealed lymphocyte-rich, moderate-to-severe lobular inflammation.[4]

The mechanism of the observed DILI is theorized to be an off-target effect rather than a direct consequence of IL-17A inhibition.[4] A 2024 study explored replacing a furazan moiety within the this compound structure, which was suspected of posing a toxicological risk. However, the adverse findings in subsequent animal studies with the modified compounds suggested that the furazan group was not the primary cause of the toxicity.[2]

Due to the severity of the liver-related adverse events, the clinical development of this compound was discontinued.

Experimental Protocols

In Vitro Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for IL-17A Inhibition:

-

Principle: This bead-based immunoassay measures the disruption of the interaction between IL-17A and its receptor, IL-17RA, by the test compound.

-

General Protocol:

-

Biotinylated IL-17RA is bound to streptavidin-coated donor beads.

-

Tagged IL-17A is bound to antibody-coated acceptor beads.

-

In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the donor and acceptor beads into close proximity.

-

Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

-

This compound, by binding to IL-17A, prevents its interaction with IL-17RA, leading to a decrease in the luminescent signal. The IC50 value is calculated from the dose-response curve.

-

HT-29 Cell-Based Assay for IL-17A Signaling Inhibition:

-

Principle: This assay measures the ability of a compound to inhibit IL-17A-induced production of a downstream chemokine, such as CXCL1 (GROα), in the human colon adenocarcinoma cell line HT-29.

-

General Protocol:

-

HT-29 cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Recombinant human IL-17A is added to the wells to stimulate the cells.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of CXCL1 in the supernatant is quantified using a specific ELISA kit.

-

The IC50 value is determined by plotting the percentage of inhibition of CXCL1 production against the concentration of this compound.

-

In Vivo Model

Rat Collagen-Induced Arthritis (CIA) Model:

-

Principle: This is a widely used animal model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis. The disease is induced by immunization with type II collagen, leading to an autoimmune response against the joint cartilage.

-

General Protocol:

-

Lewis rats are immunized with an emulsion of bovine or chicken type II collagen and Freund's complete adjuvant.

-

A booster immunization is typically given 7-10 days after the primary immunization.

-

The development of arthritis is monitored by scoring the severity of paw swelling and inflammation.

-

This compound or vehicle is administered orally to the rats, typically starting before or at the onset of clinical signs of arthritis.

-

The efficacy of the compound is assessed by its ability to reduce the arthritis score and paw swelling compared to the vehicle-treated group.

-

Visualizations

Caption: IL-17A Signaling Pathway and the Mechanism of Action of this compound.

Caption: The Development Workflow of this compound.

Conclusion

The story of this compound serves as a poignant reminder of the challenges inherent in drug development. While the compound demonstrated excellent potency, selectivity, and pharmacokinetic properties, its clinical journey was cut short by an unpredictable and severe adverse effect. The detailed investigation into the DILI associated with this compound will undoubtedly contribute to a better understanding of drug-induced liver toxicity and inform the development of safer immunomodulatory therapies in the future. This technical guide provides a consolidated resource for researchers to learn from the development of this compound, from its promising beginnings to its ultimate discontinuation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 4. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Structural and Mechanistic Analysis of the LY3509754-IL-17A Interaction

This technical guide provides an in-depth analysis of the small molecule inhibitor LY3509754 and its interaction with the pro-inflammatory cytokine Interleukin-17A (IL-17A). The document is intended for researchers, scientists, and professionals in the field of drug development and immunology. It details the binding characteristics of this compound, the IL-17A signaling pathway it inhibits, and the experimental methodologies used to characterize such interactions.

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of IL-17A.[1] It was developed to block the pro-inflammatory signaling mediated by IL-17A, which is implicated in various autoimmune diseases, including psoriasis.[2][3] Despite showing strong target engagement, its clinical development was halted in Phase 1 due to adverse effects, specifically drug-induced liver injury.[3][4][5] Nevertheless, the study of this compound and its analogs provides valuable insights into the small-molecule inhibition of cytokine-receptor interactions.

Quantitative Data Summary

This compound demonstrates high-affinity binding to IL-17A and potent inhibition of its downstream signaling. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (KD) | 2.14 nM | Human IL-17A | [1] |

| IC50 (CXCL1/GROα Induction) | 8.25 nM | Human Keratinocytes | [1] |

| IC50 (Plasma Protein Adjusted) | 3.67 nM | Not Specified | [1] |

| IC50 (AlphaLISA Assay) | <9.45 nM | Biochemical Assay | [6][7] |

| IC50 (HT-29 Cells) | 9.3 nM | HT-29 Cell Line | [6][7] |

| Pharmacokinetics (Tmax) | 1.5 - 3.5 hours | Healthy Human Participants | [3][4] |

| Pharmacokinetics (Terminal Half-life) | 11.4 - 19.1 hours | Healthy Human Participants | [3][4] |

The IL-17A Signaling Pathway

Interleukin-17A is a homodimeric cytokine that plays a critical role in host defense against certain pathogens and in the pathophysiology of numerous autoimmune and inflammatory diseases.[8][9] The signaling cascade is initiated when IL-17A binds to its heterodimeric receptor complex, composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[9][10][11] This binding event triggers a conformational change that facilitates the recruitment of the adaptor protein, Nuclear Factor-κB Activator 1 (Act1).[12]

Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), which functions as an E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, subsequently activating two major downstream pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, p38, and JNK).[8] The activation of these pathways culminates in the transcription and stabilization of messenger RNAs (mRNAs) for a host of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs), which drive inflammatory responses and tissue remodeling.[8][12] this compound exerts its therapeutic effect by binding to IL-17A and preventing its interaction with the IL-17RA/RC receptor complex.[1]

References

- 1. This compound | IL-17A inhibitor | Probechem Biochemicals [probechem.com]

- 2. medkoo.com [medkoo.com]

- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (this compound): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LY-3509754 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound / Eli Lilly [delta.larvol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of interleukin 17A and its complex with IL-17 receptor A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sinobiological.com [sinobiological.com]

Methodological & Application

Application Notes and Protocols for LY3509754 In Vitro Cell-Based Assays

Introduction

LY3509754 is a potent, orally bioavailable small-molecule inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] IL-17A is a key cytokine in the pathogenesis of various autoimmune and inflammatory diseases, primarily produced by T helper 17 (Th17) cells.[3][4] By targeting IL-17A, this compound is designed to block its inflammatory signaling cascade.[2][3] Although the clinical development of this compound was halted during Phase I trials due to adverse effects, its potent in vitro activity makes it a valuable tool for researchers studying the IL-17 signaling pathway.[3][5]

These application notes provide detailed protocols for two distinct in vitro cell-based assays to characterize the inhibitory activity of this compound:

-

Chemokine Secretion Assay in HT-29 Cells: A straightforward assay using a human epithelial cell line to measure the inhibition of IL-17A-induced chemokine production.

-

IL-17A Secretion Assay in Primary Human Th17-Polarized Cells: A more physiologically relevant assay that assesses the compound's ability to suppress IL-17A secretion from differentiated primary human T cells.

Mechanism of Action & Signaling Pathway

Interleukin-23 (IL-23) produced by antigen-presenting cells stimulates the differentiation and activation of Th17 cells, which are the primary producers of IL-17A.[6][7] IL-17A then binds to its heterodimeric receptor complex (IL-17RA/IL-17RC) on target cells, such as epithelial cells and fibroblasts.[7] This binding event recruits the adaptor protein Act1, initiating a downstream signaling cascade that activates key transcription factors, including Nuclear Factor-κB (NF-κB), CCAAT/enhancer-binding proteins (C/EBPs), and Mitogen-Activated Protein Kinases (MAPKs).[7] The activation of these pathways leads to the transcription and secretion of various pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., CXCL1/GROα, IL-8), which recruit neutrophils and other immune cells to the site of inflammation.[4][8][9] this compound directly inhibits IL-17A, thereby preventing the initiation of this inflammatory cascade.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the IL-17A-mediated response.

| Assay Type | Cell Line/System | Measured Endpoint | IC50 Value (nM) |

| Ligand Binding Assay | AlphaLISA (cell-free) | IL-17A Binding | <9.45[8][10] |

| Cell-Based Assay | HT-29 | Chemokine Secretion | 9.3[8][10] |

| Cell-Based Assay | Not Specified | IL-17A-induced Cytokine Production | ~2-10[2] |

Experimental Protocols

Protocol 1: Inhibition of IL-17A-Induced Chemokine Secretion in HT-29 Cells

This protocol describes how to measure the inhibitory effect of this compound on the production of a chemokine, such as Growth-Regulated Oncogene alpha (GROα/CXCL1), from the human colorectal adenocarcinoma cell line HT-29 upon stimulation with recombinant human IL-17A.

Materials:

-

HT-29 cells (e.g., ATCC HTB-38)

-

Cell culture medium (e.g., McCoy's 5A Medium with 10% FBS)

-

96-well flat-bottom cell culture plates

-

Recombinant Human IL-17A (rhIL-17A)

-

This compound

-

DMSO (for compound dilution)

-

GROα/CXCL1 ELISA or HTRF kit

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture HT-29 cells according to standard protocols.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of medium.

-

Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.1%).

-

-

Treatment:

-

Remove the culture medium from the wells.

-